molecular formula C16H12N2O B10890978 1,2-Benzenedicarbonitrile, 4-(4-ethylphenoxy)- CAS No. 109702-53-6

1,2-Benzenedicarbonitrile, 4-(4-ethylphenoxy)-

Cat. No.: B10890978
CAS No.: 109702-53-6
M. Wt: 248.28 g/mol
InChI Key: NCESTMIXNQOCRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Benzenedicarbonitrile, 4-(4-ethylphenoxy)- is a chemical compound with the molecular formula C16H10N2O It is a derivative of benzenedicarbonitrile, where the benzene ring is substituted with a 4-ethylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Benzenedicarbonitrile, 4-(4-ethylphenoxy)- typically involves the reaction of 1,2-benzenedicarbonitrile with 4-ethylphenol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction. The process can be summarized as follows:

    Reactants: 1,2-benzenedicarbonitrile and 4-ethylphenol.

    Catalyst: A suitable catalyst such as a Lewis acid (e.g., aluminum chloride).

    Solvent: Dichloromethane or toluene.

    Reaction Conditions: Elevated temperatures (typically around 80-100°C).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1,2-Benzenedicarbonitrile, 4-(4-ethylphenoxy)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of amines or other reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the 4-ethylphenoxy group can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, hydrogen gas with a catalyst.

    Nucleophiles: Halides, amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

1,2-Benzenedicarbonitrile, 4-(4-ethylphenoxy)- has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new pharmaceuticals.

    Medicine: Explored for its therapeutic potential in treating various diseases. Its derivatives are studied for their efficacy and safety in preclinical and clinical trials.

    Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials. Its unique chemical properties make it valuable in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of 1,2-Benzenedicarbonitrile, 4-(4-ethylphenoxy)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to the accumulation or depletion of specific metabolites. Additionally, it may interact with cellular receptors, triggering signaling cascades that result in various biological responses.

Comparison with Similar Compounds

Similar Compounds

    1,2-Benzenedicarbonitrile: The parent compound without the 4-ethylphenoxy substitution.

    4-Ethylphenol: The phenolic component used in the synthesis of the compound.

    Phthalonitrile: A related compound with similar nitrile functional groups.

Uniqueness

1,2-Benzenedicarbonitrile, 4-(4-ethylphenoxy)- is unique due to the presence of both the benzenedicarbonitrile and 4-ethylphenoxy groups. This combination imparts distinct chemical properties, such as increased hydrophobicity and potential for specific interactions with biological targets. Its unique structure makes it a valuable compound for various applications in scientific research and industry.

Properties

CAS No.

109702-53-6

Molecular Formula

C16H12N2O

Molecular Weight

248.28 g/mol

IUPAC Name

4-(4-ethylphenoxy)benzene-1,2-dicarbonitrile

InChI

InChI=1S/C16H12N2O/c1-2-12-3-6-15(7-4-12)19-16-8-5-13(10-17)14(9-16)11-18/h3-9H,2H2,1H3

InChI Key

NCESTMIXNQOCRN-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OC2=CC(=C(C=C2)C#N)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.